(5Z)-5-({5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a bromine and chlorine-substituted phenoxy group, a furan ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Furan Ring Formation: The phenoxy intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.
Imidazole Ring Formation: The furan intermediate is further reacted with an imidazole derivative to form the imidazole ring.
Final Coupling: The final step involves the coupling of the imidazole intermediate with an appropriate thiol derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving sulfur and imidazole-containing compounds.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can interact with metal ions, while the sulfur atom can form covalent bonds with nucleophilic sites in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE
- 4-((Z)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE
- 4-((Z)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE
Uniqueness
The presence of both bromine and chlorine atoms in the phenoxy group of 4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE makes it unique compared to similar compounds
Properties
Molecular Formula |
C17H14BrClN2O3S |
---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
(5Z)-5-[[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14BrClN2O3S/c1-2-21-16(22)14(20-17(21)25)8-11-4-5-12(24-11)9-23-15-6-3-10(18)7-13(15)19/h3-8H,2,9H2,1H3,(H,20,25)/b14-8- |
InChI Key |
AUYYDVLXYJMISQ-ZSOIEALJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl)NC1=S |
Origin of Product |
United States |
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